Cas no 202350-68-3 (PNU-159682)

PNU-159682 structure
Produktname:PNU-159682
CAS-Nr.:202350-68-3
MF:C32H35NO13
MW:641.619210481644
MDL:MFCD12756329
CID:2083536
PubChem ID:9874188
PNU-159682 Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- PNU159682
- 3'-deamino-3'',4'-anhydro-[2''(S)-methoxy-3''(R)-oxy-4''-morpholinyl]doxorubicin
- PNU-159682
- (8S,10S)-7,8,9,10-Tetrahydro-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-10-[[(1S,3R,4aS,9S,9aR,10aS)-octahydro-9-methoxy-1-methyl-1H-pyrano[4',3':4,5]oxazolo[2,3-c][1,4]oxazin-3-yl]oxy]-5,12-naphthacenedione
- PNU159682?
- SLURUCSFDHKXFR-WWMWMSKMSA-N
- CHEMBL4777727
- (8S,10S)-7,8,9,10-Tetrahydro-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-10-(((1S,3R,4aS,9S,9aR,10aS)-octahydro-9-methoxy-1-methyl-1H-pyrano(4',3':4,5)oxazolo(2,3-C)(1,4)oxazin-3-yl)oxy)-5,12-naphthacenedione
- CQ5A9ZNT7C
- (8S,10S)-6,8,11-Trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-10-(((1S,3R,4aS,9S,9aR,10aS)-9-methoxy-1-methyloctahydro-1H-pyrano[4',3':4,5]oxazolo[2,3-c][1,4]oxazin-3-yl)oxy)-7,8,9,10-tetrahydrotetracene-5,12-dione
- PNU-159682 (GMP)
- CS-3298
- HY-16700G
- SCHEMBL3801318
- (8S,10S)-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxy-10-{[(1S,3R,4aS,9S,9aR,10aS)-9-methoxy-1-methyloctahydro-1H-pyrano[4',3':4,5][1,3]oxazolo[2,3-c][1,4]oxazin-3-yl]oxy}-7,8,9,10-tetrahydrotetracene-5,12-dione
- DA-76964
- BP-29359
- AKOS027326779
- (8S,10S)-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-10-{[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.0(2),?]tridecan-4-yl]oxy}-9,10-dihydro-7H-tetracene-5,12-dione
- CS-0899275
- HY-16700
- (8S,10S)-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-10-{[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.0,tridecan-4-yl]oxy}-5,7,8,9,10,12-hexahydrotetracene-5,12-dione
- 5,12-Naphthacenedione, 7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-10-(((1S,3R,4aS,9S,9aR,10aS)-octahydro-9-methoxy-1-methyl-1H-pyrano(4',3':4,5)oxazolo(2,3-C)(1,4)oxazin-3-yl)oxy)-, (8S,10S)-
- UNII-CQ5A9ZNT7C
- 202350-68-3
- PNU 159682
- (8S,10S)-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxy-10-{[(1S,3R,4aS,9S,9aR,10aS)-9-methoxy-1-methyloctahydro-1H-pyrano[4',3':4,5] [1,3] oxazolo[2,3-c][1,4]oxazin-3-yl]oxy}-7,8,9,10-tetrahydrotetracene-5,12-dione
- (7S,9S)-6,9,11-Trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione
- EX-A3364
- MS-30920
- 3'-Deamino-3'',4'-anhydro-(2''-methoxy-3''-oxy-4''-morpholinyl)doxorubicin
- FP158112
-
- MDL: MFCD12756329
- Inchi: InChI=1S/C32H35NO13/c1-13-29-16(33-7-8-43-31(42-3)30(33)46-29)9-20(44-13)45-18-11-32(40,19(35)12-34)10-15-22(18)28(39)24-23(26(15)37)25(36)14-5-4-6-17(41-2)21(14)27(24)38/h4-6,13,16,18,20,29-31,34,37,39-40H,7-12H2,1-3H3/t13-,16-,18-,20-,29+,30+,31-,32-/m0/s1
- InChI-Schlüssel: SLURUCSFDHKXFR-WWMWMSKMSA-N
- Lächelt: COC1=C(C(C(C(O)=C([C@@H](O[C@H]2C[C@H]3[C@H](O[C@H]4N3CCO[C@@H]4OC)[C@H](C)O2)C[C@@](C(CO)=O)(O)C5)C5=C6O)=C6C7=O)=O)C7=CC=C1
Berechnete Eigenschaften
- Genaue Masse: 641.21084017g/mol
- Monoisotopenmasse: 641.21084017g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 14
- Schwere Atomanzahl: 46
- Anzahl drehbarer Bindungen: 6
- Komplexität: 1200
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 8
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 191Ų
- XLogP3: 2.4
Experimentelle Eigenschaften
- Dichte: 1.58±0.1 g/cm3 (20 ºC 760 Torr),
- Löslichkeit: Insuluble (5.1E-3 g/L) (25 ºC),
PNU-159682 Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Lagerzustand:4°C, stored under nitrogen
PNU-159682 Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC7648-5mg |
PNU159682 |
202350-68-3 | >98% | 5mg |
$650.0 | 2022-02-28 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce58124-10mg |
PNU-159682 |
202350-68-3 | 98% | 10mg |
¥10789.00 | 2023-09-07 | |
ChemScence | CS-3298-50mg |
PNU-159682 |
202350-68-3 | 97.24% | 50mg |
$2400.0 | 2022-04-27 | |
eNovation Chemicals LLC | Y1002016-500mg |
PNU-159682 |
202350-68-3 | 95% | 500mg |
$3800 | 2024-07-24 | |
eNovation Chemicals LLC | Y1316197-25mg |
PNU-159682 |
202350-68-3 | 95.0% | 25mg |
$600 | 2024-06-05 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce58124-1mg |
PNU-159682 |
202350-68-3 | 98% | 1mg |
¥3146.00 | 2023-09-07 | |
Chemenu | CM360706-1g |
PNU-159682 |
202350-68-3 | 95%+ | 1g |
$*** | 2023-03-29 | |
MedChemExpress | HY-16700-50mg |
PNU-159682 |
202350-68-3 | 98.25% | 50mg |
¥15800 | 2023-08-31 | |
Chemenu | CM360706-100mg |
PNU-159682 |
202350-68-3 | 95%+ | 100mg |
$*** | 2023-03-29 | |
A2B Chem LLC | AB52646-1mg |
Pnu-159682 |
202350-68-3 | ≥95% | 1mg |
$55.00 | 2024-04-20 |
PNU-159682 Verwandte Literatur
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
-
Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
202350-68-3 (PNU-159682) Verwandte Produkte
- 79412-52-5(Methyl 3-(piperidin-3-yl)benzoate hydrochloride)
- 2413867-42-0(Tert-butyl 4-(2-hydroxy-5-methylbenzenesulfonyl)piperazine-1-carboxylate)
- 2137982-36-4(3-fluoro-5-(3-formyl-4-methoxyphenyl)benzoic acid)
- 1806913-82-5(6-Amino-2-(difluoromethyl)-3-iodopyridine-4-carboxylic acid)
- 1421490-38-1(4-butoxy-N-2-(1H-pyrazol-1-yl)pyrimidin-5-ylbenzamide)
- 3055-51-4(Benzyl 2-acetamido-2-deoxy-D-glucopyranoside)
- 1314933-92-0(3,3,5-Trimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol)
- 1015729-76-6(6-[4-(diphenylmethyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one)
- 894056-27-0(N-(3,5-dimethoxyphenyl)-2-{6-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide)
- 2137581-97-4(1-(3-bromo-1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-amine)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:202350-68-3)PNU-159682

Reinheit:99%/99%/99%/99%/99%/99%
Menge:5mg/10mg/25mg/50mg/100mg/250mg
Preis ($):170.0/297.0/624.0/966.0/1485.0/1782.0